1,2-Anthraquinonedicarboxylic acid
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Overview
Description
1,2-Anthraquinonedicarboxylic acid is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinone structure with two carboxylic acid groups attached to the 1 and 2 positions of the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Anthraquinonedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, anthracene-1,2-dicarboxylic acid can be oxidized using potassium permanganate in an alkaline medium to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may use catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Anthraquinonedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,2-Anthraquinonedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2-Anthraquinonedicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,4-Anthraquinonedicarboxylic acid
- 2,6-Anthraquinonedicarboxylic acid
- 1,5-Anthraquinonedicarboxylic acid
Uniqueness
1,2-Anthraquinonedicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid groups at the 1 and 2 positions allows for distinct interactions with molecular targets compared to other isomers .
Properties
CAS No. |
7475-29-8 |
---|---|
Molecular Formula |
C16H8O6 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
QQPQYWGNVMIGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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